molecular formula C20H20N2O3 B14774803 N-(3-phenylpropanoyl)tryptophan

N-(3-phenylpropanoyl)tryptophan

Cat. No.: B14774803
M. Wt: 336.4 g/mol
InChI Key: IKWKAVNTITZXAF-UHFFFAOYSA-N
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Description

N-(3-Phenylpropanoyl)tryptophan is a tryptophan derivative characterized by a 3-phenylpropanoyl group attached to the amino terminus of the tryptophan backbone.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-2-(3-phenylpropanoylamino)propanoic acid

InChI

InChI=1S/C20H20N2O3/c23-19(11-10-14-6-2-1-3-7-14)22-18(20(24)25)12-15-13-21-17-9-5-4-8-16(15)17/h1-9,13,18,21H,10-12H2,(H,22,23)(H,24,25)

InChI Key

IKWKAVNTITZXAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: Starting from a suitable precursor like 2-nitrotoluene, the indole ring can be synthesized through a Fischer indole synthesis.

    Amidation Reaction: The indole derivative is then subjected to an amidation reaction with 3-phenylpropanoic acid under conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer, which can be achieved using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production of ®-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)propanoic acid may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the amido group using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amido derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, ®-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its indole moiety, which is common in many bioactive molecules.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile functional groups.

Mechanism of Action

The mechanism of action of ®-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The indole ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The phenylpropanamido group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tryptophan Derivatives with Acyl Modifications

N-Acetyltryptophan
  • Structure: Acetyl group replaces the 3-phenylpropanoyl moiety.
  • Applications : Widely used as a reference standard in pharmaceutical analysis due to its stability and well-characterized properties .
N-Boc-L-Tryptophan
  • Structure : Features a tert-butoxycarbonyl (Boc) protecting group.
  • Applications: Utilized in chiral separation via molecularly imprinted polymers (MIPs), achieving baseline resolution of enantiomers under optimized chromatographic conditions (methanol/water = 80:20, 0.8 mL/min flow rate) .
  • Comparison: The Boc group offers reversible protection for amine functionality, whereas the 3-phenylpropanoyl group may confer irreversible binding or enhanced interaction with hydrophobic targets.
N-Acetyl-6-Chlorotryptophan
  • Structure : Incorporates a chlorine atom at the 6-position of the indole ring and an acetylated amine.

Bioactive Tryptophan-Azepine Hybrids

(S)-Methyl 2-(N-(2-(4-Chlorophenyl)-2-Oxoethyl)-4-Methylphenylsulfonamido)-3-(1H-Indol-3-Yl)Propanoate (Compound 3c)
  • Structure : Combines tryptophan with a sulfonamido-azepine ring and a 4-chlorophenyl ketone.
  • Key Data :
    • NMR Peaks : δ 192.7 (carbonyl), 171.3 (ester), 163.9 (sulfonamide), and 143.6–21.6 ppm (aromatic and aliphatic regions) .
    • Bioactivity : Demonstrated moderate inhibition of cancer cell proliferation in preliminary assays, attributed to the sulfonamide and chlorophenyl motifs .
(S)-5-Phenyl-N’-(Thiophen-2-Ylmethylene)-3-Tosyl-1,2,3,6-Tetrahydroazepino[4,5-b]Indole-2-Carbohydrazide (Compound 6x)
  • Structure : Features a thiophene moiety and tosyl group integrated into an azepine-indole scaffold.
  • Key Data :
    • HRMS : m/z 562.1911 (calculated for C32H27N5O3S) .
    • Bioactivity : Exhibited enhanced selectivity for serotonin receptors due to the thiophene substituent, highlighting the role of heterocyclic modifications .

3-Phenylpropanoyl-Containing Analogs in Opioid Derivatives

β'-Phenyl Fentanyl (3-Phenylpropanoyl Fentanyl)
  • Structure: Shares the 3-phenylpropanoyl group but attached to a piperidine-opioid core.
  • Pharmacology: Acts as a potent μ-opioid receptor agonist, with the 3-phenylpropanoyl group contributing to prolonged receptor binding and delayed metabolic clearance .
  • Contrast : While structurally similar in the acyl chain, the opioid backbone diverges entirely from tryptophan’s indole-alanine structure, leading to distinct therapeutic and toxicological profiles.

Research Implications and Gaps

  • Structural Insights: The 3-phenylpropanoyl group enhances hydrophobicity and binding to hydrophobic enzyme pockets (e.g., APH(4)-Ia’s tryptophan-rich cleft), but its efficacy compared to smaller acyl groups (e.g., acetyl) remains understudied .
  • Synthetic Challenges: Azepine-tryptophan hybrids require multi-step syntheses, limiting scalability; future work could optimize routes for N-(3-phenylpropanoyl)tryptophan .
  • Pharmacological Potential: While opioid analogs highlight the group’s receptor-binding utility, tryptophan derivatives may target neurological or metabolic pathways instead .

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